molecular formula C14H25N3O2S2 B2654109 2-((tert-butylthio)methyl)-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine CAS No. 2034266-47-0

2-((tert-butylthio)methyl)-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Cat. No. B2654109
CAS RN: 2034266-47-0
M. Wt: 331.49
InChI Key: PEMOTDZXBMYKOR-UHFFFAOYSA-N
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Description

2-((tert-butylthio)methyl)-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Structure and Properties

The compound 2-((tert-butylthio)methyl)-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine exhibits specific chemical properties due to its unique structure. Richter et al. (2009) discussed the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, which is structurally similar to the compound . They emphasized the dihedral angle formed between the pyrazole and piperidine rings, which could influence its chemical reactivity and interactions (Richter et al., 2009).

Synthesis and Modification

El‐Emary et al. (2002) described a synthesis process that involves the treatment of amino pyrazole with sulfonyl chloride, followed by various condensation reactions. This methodology could be relevant for synthesizing or modifying compounds related to 2-((tert-butylthio)methyl)-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine (El‐Emary et al., 2002).

Potential Pharmacological Applications

The study by Canale et al. (2016) explored the pharmacological potential of N-alkylated arylsulfonamides in treating central nervous system disorders. They identified compounds with potent and selective antagonist activity at the 5-HT7 receptor, which might be relevant for understanding the pharmacological aspects of the compound (Canale et al., 2016).

Antimicrobial Activity

Research by Ammar et al. (2004) on novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety indicates antimicrobial activity. This suggests potential antimicrobial applications for the compound (Ammar et al., 2004).

Catalytic and Chemical Reactions

Studies on compounds involving tert-butyl and piperidine structures, like those by Elavarasan et al. (2011), have investigated their use in catalytic reactions such as alkylation. Such insights could be relevant for the compound , particularly in its role as a catalyst or reactant in chemical processes (Elavarasan et al., 2011).

Optical and Electronic Properties

Palion-Gazda et al. (2019) studied compounds with piperidine and pyrazole components, focusing on their thermal, redox, UV–Vis absorption, and emission properties. This information can be critical in understanding the optical and electronic properties of the compound , especially for potential applications in material science and electronics (Palion-Gazda et al., 2019).

properties

IUPAC Name

2-(tert-butylsulfanylmethyl)-1-(1-methylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S2/c1-14(2,3)20-11-12-7-5-6-8-17(12)21(18,19)13-9-15-16(4)10-13/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMOTDZXBMYKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-butylthio)methyl)-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine

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